1-(2-Ethyl-hexyl)-4-methyl-piperidine

Description

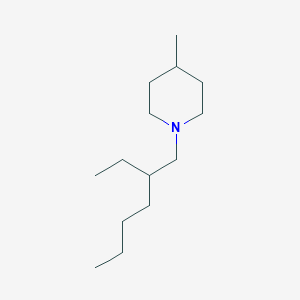

Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethylhexyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N/c1-4-6-7-14(5-2)12-15-10-8-13(3)9-11-15/h13-14H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVKFGCSLQYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Studies Involving N Alkylated Piperidines

Mechanistic Investigations of N-Alkylation and N-Arylation Reactions

The formation of the crucial nitrogen-carbon bond in N-alkylated piperidines can proceed through several mechanistic pathways, primarily dependent on the nature of the electrophile, the nucleophilicity of the piperidine (B6355638) nitrogen, and the reaction conditions.

The N-alkylation of piperidines with alkyl halides is a classic example of nucleophilic substitution. The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is largely determined by the structure of the alkyl halide. masterorganicchemistry.com

SN2 Mechanism: This pathway is favored for the reaction of piperidines with primary and less hindered secondary alkyl halides. It involves a single, concerted step where the piperidine nitrogen attacks the electrophilic carbon, simultaneously displacing the leaving group. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the piperidine and the alkyl halide. youtube.com For instance, the synthesis of 1-(2-Ethyl-hexyl)-4-methyl-piperidine from 4-methyl-piperidine and a 2-ethyl-hexyl halide would likely proceed via an SN2 mechanism, although steric hindrance from the branched alkyl group could slow the reaction rate. The backside attack characteristic of SN2 reactions leads to an inversion of configuration if the electrophilic carbon is a stereocenter. masterorganicchemistry.com

SN1 Mechanism: In contrast, tertiary alkyl halides or those that can form stabilized carbocations (e.g., benzylic halides) tend to react via an SN1 mechanism. masterorganicchemistry.comchemicalforums.com This is a stepwise process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The nucleophilic piperidine then rapidly attacks the carbocation. masterorganicchemistry.com Because the carbocation is planar, this can lead to a racemic or diastereomeric mixture of products if a new stereocenter is formed. youtube.com The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl halide. youtube.com

The choice of solvent also plays a critical role; polar aprotic solvents favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate, favoring the SN1 pathway. libretexts.org

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

| Alkyl Halide Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong nucleophiles (e.g., amines) |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | Racemization/Diastereomerization | Inversion of configuration |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

This table provides a general comparison of factors influencing SN1 and SN2 reactions.

A more atom-economical and environmentally benign approach to N-alkylation involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. lookchem.comacs.org This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. researchgate.net The general mechanism, typically catalyzed by transition metals, involves several steps:

The metal catalyst dehydrogenates the alcohol to form an aldehyde or ketone intermediate, with the hydrogen being temporarily stored on the catalyst.

The piperidine reacts with the carbonyl intermediate to form a hemiaminal, which then dehydrates to an iminium ion or enamine.

The metal hydride species then reduces the iminium ion or enamine to form the N-alkylated piperidine and regenerates the active catalyst. researchgate.netuh.edu

This methodology avoids the use of pre-activated alkylating agents like alkyl halides. lookchem.com Iridium and ruthenium complexes are commonly employed as catalysts for this transformation. rsc.org

Stereochemical Control and Enantioinduction Processes in Piperidine Synthesis

Controlling the stereochemistry during the synthesis of substituted piperidines is of paramount importance, particularly in the context of pharmaceutical applications. This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

For instance, the hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts can provide enantioenriched piperidines. nih.gov Iridium catalysts bearing chiral ligands like MeO-BoQPhos have been shown to be effective in the enantioselective hydrogenation of 2-alkylpyridines, achieving high enantiomeric ratios. nih.gov Similarly, diastereoselective N-alkylation of existing chiral piperidine derivatives can be influenced by the stereochemistry already present in the molecule. researchgate.net

Another approach involves the asymmetric α-alkynylation of piperidine. This has been accomplished in a multi-step sequence involving the formation of a chiral N-sulfinylpiperidine, followed by anodic oxidation and nucleophilic addition of an organoaluminum reagent, leading to high diastereoselectivity. nih.gov

Catalytic Reaction Pathways

Catalysis is central to modern organic synthesis, offering efficient and selective routes to N-alkylated piperidines. Both metal-based and organic catalysts have been extensively developed for these transformations.

Transition metal catalysis is widely used for the synthesis of piperidines. digitellinc.com Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. Catalysts based on palladium, rhodium, iridium, and ruthenium are frequently used for reactions such as hydrogenation of pyridines, borrowing hydrogen reactions, and cross-coupling reactions. rsc.orgnih.govorganic-chemistry.org For example, palladium-N-heterocyclic carbene (Pd-NHC) complexes have been used in Heck cross-coupling reactions to synthesize piperidine alkene-alkaloids. nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. researchgate.net Metals like palladium, platinum, and rhodium supported on materials such as carbon or alumina (B75360) are commonly used for the hydrogenation of pyridines to piperidines. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | [Ir(cod)Cl]₂, Rh(PPh₃)₃Cl, Pd(PPh₃)₄ | High activity and selectivity, mild reaction conditions | Difficult to separate from product, potential for metal contamination |

| Heterogeneous | Pd/C, PtO₂, Rh/Al₂O₃ | Easy separation and recycling, suitable for industrial processes | Often require harsher conditions, may have lower selectivity |

This table summarizes the general characteristics of homogeneous and heterogeneous catalysts in piperidine synthesis.

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral piperidines. nih.gov Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich and Michael addition reactions to construct the piperidine ring. nih.gov The mechanism often involves the formation of a nucleophilic enamine or a reactive iminium ion from the starting materials. nih.gov

For instance, a hybrid bio-organocatalytic cascade has been developed where a transaminase generates a key intermediate for a subsequent proline-catalyzed Mannich reaction to form 2-substituted piperidines. nih.govrsc.org Additives can play a crucial role in these reactions. For example, in some cinchona alkaloid-catalyzed aza-Michael additions, an acidic additive is used to facilitate the formation of a more nucleophilic species from the pro-nucleophile. beilstein-journals.org

Detailed Analysis of Radical-Mediated Cyclization Pathways

Radical-mediated cyclization reactions provide a powerful synthetic route for the formation of new rings in N-alkylated piperidines. While specific studies on this compound are not extensively documented in publicly available literature, a detailed analysis of plausible cyclization pathways can be constructed based on well-established principles of radical chemistry, particularly the Hofmann-Löffler-Freytag (HLF) reaction and related intramolecular hydrogen atom transfer (HAT) processes. drugfuture.comnih.govacs.org These reactions typically involve the generation of a nitrogen-centered radical which then abstracts a hydrogen atom from a remote carbon center within the same molecule, leading to a carbon-centered radical that subsequently cyclizes. nih.govresearchgate.net

Step 1: Generation of the Nitrogen-Centered Radical

The initial step in these cyclization pathways is the generation of a nitrogen-centered radical from the parent amine. A common method to achieve this is through the formation of an N-haloamine derivative, typically an N-chloroamine or N-bromoamine, followed by homolytic cleavage of the nitrogen-halogen bond. drugfuture.comresearchgate.net This cleavage can be induced by heat or, more frequently, by UV light irradiation. nih.gov For this compound, this would first involve its conversion to the corresponding N-haloamine. The subsequent homolysis generates the key aminyl radical cation intermediate.

Step 2: Intramolecular Hydrogen Atom Transfer (HAT)

Once the aminyl radical is formed, it can undergo an intramolecular hydrogen atom transfer (HAT). nih.gov This step is regioselective and is governed by the formation of a sterically and energetically favorable transition state, typically a five- or six-membered ring structure. nih.govacs.org In the case of the 1-(2-ethyl-hexyl)-4-methyl-piperidinium radical, several HAT pathways are theoretically possible, involving abstraction of a hydrogen atom from the 2-ethylhexyl side chain. The most probable HAT events are 1,5-HAT and 1,6-HAT, leading to the formation of a more stable carbon-centered radical.

1,5-Hydrogen Atom Transfer: This would involve the abstraction of a hydrogen atom from the Cδ position of the 2-ethylhexyl group. This is generally a kinetically favored process due to the stable five-membered transition state. nih.gov

1,6-Hydrogen Atom Transfer: Abstraction of a hydrogen atom from the Cε position is also possible, proceeding through a six-membered transition state. While sometimes slower than 1,5-HAT, it can be competitive and lead to the formation of six-membered rings. acs.org

The specific regioselectivity of the HAT process is influenced by the conformational flexibility of the alkyl chain and the relative stability of the resulting carbon radical (tertiary > secondary > primary).

Step 3: Radical Cyclization

The carbon-centered radical generated in the HAT step undergoes intramolecular cyclization by attacking the nitrogen atom. This step results in the formation of a new heterocyclic ring. The nature of the product depends on which carbon radical was formed in the preceding HAT step.

Cyclization of a δ-carbon radical (from a 1,5-HAT) would lead to the formation of a five-membered pyrrolidine (B122466) ring fused to the original piperidine.

Cyclization of an ε-carbon radical (from a 1,6-HAT) would result in the formation of a six-membered piperidine ring, creating a bicyclic system.

Step 4: Termination

The final step involves the quenching of the resulting radical cation to yield the final, neutral cyclized product. This typically occurs through a reaction with a halogen atom from the initial N-haloamine precursor, regenerating the catalyst or terminating the chain reaction.

The following table summarizes the key intermediates and transformations in a hypothetical radical-mediated cyclization of this compound via a 1,6-HAT pathway.

| Step | Intermediate/Process | Description |

| 1 | N-Halogenation | The parent piperidine is converted to its N-halo derivative (e.g., N-chloro-1-(2-ethyl-hexyl)-4-methyl-piperidinium). |

| 2 | Aminyl Radical Formation | Homolytic cleavage of the N-X bond, typically via photolysis, generates a nitrogen-centered radical cation. |

| 3 | 1,6-Hydrogen Atom Transfer | The aminyl radical abstracts a hydrogen atom from the Cε position of the ethylhexyl side chain through a six-membered transition state, forming a carbon-centered radical. |

| 4 | Cyclization | The newly formed carbon radical attacks the nitrogen atom, leading to the formation of a new C-N bond and a bicyclic ring system. |

| 5 | Termination | The resulting radical intermediate is quenched to afford the final neutral product. |

It is important to note that kinetic and thermodynamic factors play a crucial role in determining the final product distribution. nih.govacs.org While the 1,5-HAT is often kinetically preferred, the relative stability of the intermediates and products can influence the observed outcome. Further detailed experimental and computational studies would be necessary to fully elucidate the specific radical-mediated cyclization pathways for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Ethyl Hexyl 4 Methyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For 1-(2-Ethyl-hexyl)-4-methyl-piperidine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework, as well as the connectivity between atoms.

High-Field and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-field NMR offers superior resolution and sensitivity, which is crucial for resolving the complex spin systems present in the this compound molecule. The aliphatic nature of the compound results in significant signal overlap in the ¹H NMR spectrum, which can be disentangled using two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the 4-methylpiperidine (B120128) ring and the 2-ethylhexyl group. The protons on the piperidine (B6355638) ring adjacent to the nitrogen atom (C2-H and C6-H) would appear as multiplets in the downfield region of the aliphatic spectrum, typically around 2.5-3.0 ppm, due to the deshielding effect of the nitrogen. The remaining piperidine ring protons and the protons of the 2-ethylhexyl chain would resonate further upfield, between approximately 0.8 and 2.0 ppm. The methyl group at the C4 position of the piperidine ring would likely appear as a doublet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the piperidine ring are expected to resonate in the range of 20-60 ppm, with the carbons adjacent to the nitrogen (C2 and C6) appearing more downfield. The carbons of the 2-ethylhexyl group will have characteristic shifts, with the terminal methyl groups appearing at the most upfield positions.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the piperidine ring and along the 2-ethylhexyl chain, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the resonances in the ¹³C NMR spectrum by linking them to their attached protons, which are often more easily assigned in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for establishing the connection between the 2-ethylhexyl group and the piperidine ring, by observing correlations between the protons on the methylene (B1212753) group of the ethylhexyl chain adjacent to the nitrogen and the carbons of the piperidine ring (C2 and C6).

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Assignment | δ (ppm) |

| Piperidine H2, H6 | 2.5 - 3.0 |

| Piperidine H3, H5, H4 | 1.2 - 1.8 |

| 4-Methyl H | ~0.9 (d) |

| 2-Ethylhexyl CH₂-N | ~2.4 |

| 2-Ethylhexyl CH | ~1.8 |

| 2-Ethylhexyl CH₂, CH₃ | 0.8 - 1.5 |

Note: These are predicted chemical shift ranges and the actual values may vary depending on the solvent and other experimental conditions.

Solid-State NMR Applications for Structural Analysis

While solution-state NMR is the primary tool for the structural elucidation of this compound, solid-state NMR (ssNMR) could provide valuable insights into its crystalline structure and polymorphism, if the compound is a solid at room temperature. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about the molecular packing and conformational differences between the solid and solution states.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry (HR-MS) is crucial for determining the precise mass of the molecular ion of this compound, which has a molecular weight of approximately 199.36 g/mol evitachem.com. This accurate mass measurement allows for the unambiguous determination of its elemental formula (C₁₄H₂₉N), distinguishing it from other compounds with the same nominal mass.

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 200.2373 | C₁₄H₃₀N⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely lead to specific fragmentation pathways. The most probable fragmentation would involve the cleavage of the C-C bonds within the 2-ethylhexyl group and the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in the loss of an alkyl radical from the 2-ethylhexyl group.

Predicted Fragmentation Pattern:

Loss of a propyl radical: A fragment ion resulting from the cleavage of the bond between the third and fourth carbon of the hexyl chain.

Loss of a pentyl radical: Cleavage at the beta-position to the nitrogen on the 2-ethylhexyl chain.

Formation of a methylpiperidinium ion: Cleavage of the N-C bond connecting the 2-ethylhexyl group, leading to an ion corresponding to the 4-methylpiperidine moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying the presence of specific functional groups.

For this compound, the IR and Raman spectra would be dominated by the vibrational modes of the C-H and C-N bonds.

Key Vibrational Bands:

C-H stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in both the piperidine ring and the 2-ethylhexyl substituent.

C-H bending: Vibrations in the 1350-1470 cm⁻¹ region due to the bending modes of the CH₂ and CH₃ groups.

C-N stretching: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the region of 1000-1250 cm⁻¹.

Piperidine ring vibrations: The characteristic breathing and deformation modes of the piperidine ring would be observed in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | IR, Raman |

| C-N Stretch (tertiary amine) | 1000 - 1250 | IR, Raman |

| Piperidine Ring Modes | < 1500 | IR, Raman |

The combination of these advanced spectroscopic techniques provides a powerful arsenal (B13267) for the complete structural characterization of this compound, from its atomic connectivity and elemental composition to its three-dimensional structure and vibrational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. For a saturated aliphatic amine like this compound, which lacks traditional chromophores such as conjugated π-systems, the observable electronic transitions are typically of high energy and low intensity.

The primary transitions expected for this compound are σ → σ* and n → σ. uzh.ch The σ → σ transitions involve electrons in sigma bonding orbitals being excited to antibonding σ* orbitals. These are very high-energy transitions and consequently absorb light at short wavelengths, typically below 200 nm in the far-UV region, which is often inaccessible by standard spectrophotometers. libretexts.org

The more characteristic transition for saturated amines is the n → σ* transition. uzh.ch This involves the excitation of a non-bonding electron from the lone pair on the nitrogen atom to an antibonding σ* orbital. Compared to σ → σ* transitions, n → σ* transitions are of lower energy and occur at longer wavelengths, usually in the 200-240 nm range. uzh.ch However, these transitions are "forbidden" by quantum mechanical selection rules, resulting in very low molar absorptivity (ε), making them appear as weak, low-intensity shoulders rather than distinct peaks. The UV-Vis spectrum is therefore primarily used to confirm the absence of unsaturated chromophoric impurities rather than for detailed structural elucidation of the molecule itself.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Approximate Wavelength (λ_max) | Molar Absorptivity (ε) |

| n → σ | Non-bonding (N lone pair) → σ antibonding | 200 - 240 nm | Low |

| σ → σ | σ bonding → σ antibonding | < 200 nm | High |

X-ray Crystallography for Solid-State Structure Determination of Piperidine Derivatives

X-ray crystallography is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive research on piperidine derivatives provides a clear understanding of the structural characteristics that can be anticipated. researchgate.netnih.gov

Studies on various substituted piperidines consistently reveal that the six-membered piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. iucr.orgnih.goviucr.org In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the bulky 2-ethyl-hexyl group attached to the nitrogen atom and the methyl group at the C-4 position would be expected to influence the final solid-state conformation and molecular packing. Typically, bulky substituents preferentially occupy the equatorial position to reduce unfavorable 1,3-diaxial interactions. nih.gov

The crystal packing of piperidine derivatives is governed by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonds. nih.gov The specific crystal system and space group are determined by the molecule's symmetry and how it arranges itself in the crystal lattice. For example, related structures like (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone have been reported to crystallize in specific systems, and ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate was found to crystallize in the monoclinic P2₁/n space group. iucr.orgnih.goviucr.org The determination of bond lengths, bond angles, and torsion angles through X-ray diffraction provides unequivocal proof of the molecular structure and stereochemistry. iucr.orgnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, thereby confirming its purity and identity.

For this compound, the molecular formula is C₁₄H₂₉N. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 211.40 g/mol .

The calculated theoretical percentages are compared against the values obtained from experimental analysis of a purified sample. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's assigned formula and high degree of purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₂₉N)

| Element | Symbol | Atomic Mass (u) | Atoms per Molecule | Total Mass per Molecule (u) | Percentage Composition (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 79.54% |

| Hydrogen | H | 1.008 | 29 | 29.232 | 13.83% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.63% |

| Total | 211.393 | 100.00% |

Theoretical and Computational Studies of 1 2 Ethyl Hexyl 4 Methyl Piperidine and Its Analogues

Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the electronic structure and energy of molecules. These methods can be broadly categorized into ab initio, density functional theory, and semi-empirical methods.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such calculations. The choice of basis set, which is a set of mathematical functions used to describe the orbitals of an atom, is also crucial for obtaining reliable results. Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets.

For 1-(2-ethyl-hexyl)-4-methyl-piperidine, DFT calculations with the B3LYP functional would be used to determine its optimized geometry, vibrational frequencies, and electronic properties. The inclusion of diffuse functions (indicated by "+") and polarization functions (indicated by "d" and "p") in the basis set is important for accurately describing the electron distribution, especially for a molecule with a heteroatom like nitrogen.

Table 1: Representative Functionals and Basis Sets in DFT Calculations

| Functional | Description | Common Basis Sets |

|---|---|---|

| B3LYP | Hybrid functional combining exchange and correlation energies | 6-31G(d), 6-311+G(d,p) |

| M06-2X | Hybrid meta-GGA functional, good for non-covalent interactions | 6-311++G(d,p), cc-pVTZ |

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a faster computational approach by incorporating experimental parameters to simplify the complex equations of quantum mechanics. uni-muenchen.dewikipedia.org These methods are particularly useful for initial explorations of large molecules and for studying systems where a high level of theoretical accuracy is not essential. researcher.lifenih.gov PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de While less accurate than DFT, PM3 can provide valuable qualitative insights into molecular geometry and electronic properties. nih.govdntb.gov.ua

For a molecule like this compound, PM3 could be employed for a preliminary conformational search to identify low-energy structures before subjecting them to more rigorous DFT calculations.

Molecular Modeling and Conformation Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. cumhuriyet.edu.tr This process is crucial for obtaining a stable structure of this compound. The optimization is typically performed until the forces on the atoms are close to zero and the energy has converged. The resulting structure represents a local or global energy minimum. For piperidine (B6355638) derivatives, a key aspect of geometry optimization is determining the preferred conformation of the six-membered ring, which is typically a chair conformation. researchgate.net

Piperidine derivatives can exist in various conformations due to the flexibility of the piperidine ring and the rotation around single bonds in the substituents. researchgate.net The conformational landscape of this compound would be explored by systematically rotating the rotatable bonds, such as those in the 2-ethyl-hexyl group, and performing energy calculations for each conformation. This exploration helps in identifying the most stable conformers and understanding the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. researchgate.net

Table 2: Illustrative Relative Energies of Piperidine Ring Conformations

| Conformation | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Chair | 0.0 | Most stable, staggered arrangement of bonds |

| Twist-Boat | 5-6 | Intermediate in the chair-to-chair interconversion |

Electronic Structure Analysis

Understanding the electronic structure of a molecule provides insights into its reactivity and spectroscopic properties. For this compound, an analysis of its electronic structure would involve examining the distribution of electrons, the energies of its molecular orbitals, and the nature of its chemical bonds.

Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides information about charge distribution on different atoms, hybridization of orbitals, and the nature of bonding and non-bonding interactions within the molecule. For this compound, NBO analysis would help in understanding the donor-acceptor interactions and the delocalization of electron density.

Table 3: Hypothetical Electronic Properties of a Piperidine Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netacadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.netnih.gov

For piperidine derivatives, DFT calculations are commonly used to determine these orbital energies. nih.govresearchgate.net While specific data for this compound is not publicly available, studies on analogous substituted piperidines reveal important trends. For instance, the introduction of different substituents on the piperidine ring significantly influences the HOMO and LUMO energy levels. researchgate.net Quantum chemical calculations on various substituted piperidines have been performed using methods like B3LYP with a 6-311++G(d,p) basis set to evaluate their reactivity. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. acadpubl.eu In a typical N-alkyl-4-methyl-piperidine, the HOMO is often localized around the nitrogen atom due to its lone pair of electrons, making it the primary site for electrophilic attack. The distribution of the LUMO depends on the nature of the substituents. The energy gap for piperidone derivatives, for example, has been calculated to be around 4.6880 eV, indicating significant stability. nih.gov

| Compound Class | Computational Method | Typical HOMO-LUMO Gap (eV) | Implication |

| Piperidone Derivatives | DFT/B3LYP/6-311++G(d,p) | ~4.69 | High Stability |

| Phenyl Hydrazine (B178648) Substituted Piperidines | DFT/B3LYP/6-311G(d,p) | Varies with substitution | Reactivity depends on substituents |

| General N-Alkyl Piperidines | DFT | Varies | Stability influenced by alkyl group |

Electron Density and Charge Distribution Calculations

Understanding the electron density and charge distribution within a molecule is fundamental to predicting its reactive sites for both electrophilic and nucleophilic attack. acadpubl.eu Mulliken population analysis is a widely used computational method to estimate partial atomic charges, providing insights into the electronic distribution. wikipedia.orguni-muenchen.de However, it is known to be highly dependent on the choice of basis set. wikipedia.orgq-chem.com Alternative methods like Hirshfeld population analysis are sometimes employed for more robust results. researchgate.net

In N-substituted piperidines, the nitrogen atom, being the most electronegative atom besides any substituents, typically carries a partial negative charge, making it a nucleophilic center. researchgate.net For example, DFT calculations on 1-naphthyl piperidine using the B3LYP/6-311G(d,p) method have been used to determine the Mulliken charge distribution. researchgate.net Such analyses reveal that the nitrogen atom and specific carbon atoms in the rings are the most reactive sites.

Computational studies on various piperidine derivatives show that the charge population on the nitrogen atom is a critical factor in their chemical behavior. researchgate.net For instance, in studies of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives, the charge population of the N-O radical head was found to influence the redox potential. researchgate.net For this compound, it is expected that the nitrogen atom would have a significant negative charge, and the distribution of charges on the carbon atoms of the piperidine ring and the N-alkyl substituent would be influenced by inductive effects.

| Analysis Method | Key Findings for Piperidine Analogues | Relevance to this compound |

| Mulliken Population Analysis | Nitrogen atom typically exhibits a partial negative charge, indicating a nucleophilic center. researchgate.net | The nitrogen atom is the likely center for electrophilic attack. |

| Hirshfeld Population Analysis | Provides an alternative charge partitioning scheme, sometimes considered more robust than Mulliken analysis. researchgate.net | Offers a comparative method to confirm the electronic nature of the nitrogen center. |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic regions; negative potential (red/yellow) indicates nucleophilic sites, positive potential (blue) indicates electrophilic sites. acadpubl.eu | An MEP map would likely show a region of negative potential around the nitrogen atom. |

pKa Prediction and Basicity Assessment of Nitrogen Centers

The basicity of the nitrogen atom in piperidine derivatives is a crucial physicochemical property, often quantified by its pKa value. researchgate.net This property influences the molecule's behavior in biological systems and its reactivity in acid-base chemistry. Computational methods can predict pKa values, which often correlate well with experimental results. who.int

For piperidines, the pKa is largely determined by the electronic and steric effects of the substituents. The parent piperidine has a pKa of about 11.2. nih.gov Alkylation of the nitrogen atom, as in this compound, generally leads to a slight increase in basicity due to the electron-donating inductive effect of the alkyl group. However, extensive substitution can introduce steric hindrance that may affect the accessibility of the lone pair and slightly modulate the basicity.

| Compound | Typical Experimental pKa | Influencing Factors |

| Piperidine | ~11.2 | Parent secondary amine |

| 4-Methylpiperidine (B120128) | ~11.23 | Minor inductive effect from methyl group |

| 1-Methylpiperazine | ~9.3 | N-alkylation (tertiary amine) |

| 1,4-Dimethylpiperazine | ~8.0 | Di-N-alkylation |

Reaction Pathway Simulations and Transition State Analysis in Piperidine Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by simulating reaction pathways and identifying transition states. arxiv.org This allows for a detailed understanding of the stereoselectivity and regioselectivity of reactions involving piperidines. rsc.org The synthesis of N-substituted piperidines often involves the N-alkylation of a piperidine core with an alkyl halide. researchgate.net

Reaction pathway simulations can model this SN2 reaction, calculating the activation energy barrier and the geometry of the transition state. Such studies can help optimize reaction conditions, for instance, by predicting the effect of different solvents or bases. chemicalforums.com

Furthermore, computational methods are used to explore more complex transformations in piperidine chemistry, such as stereoselective synthesis or functionalization. rsc.orgnih.gov For example, transition state models have been used to explain the stereocontrol in the synthesis of piperidines through oxidative C-H bond functionalizations. rsc.org These models show the preferred configuration of intermediates and the orientation of approaching nucleophiles. rsc.org While specific simulations for the synthesis of this compound are not documented in public literature, the general principles derived from studies of similar piperidine alkylations and functionalizations are directly applicable. researchgate.netacs.org These computational approaches are invaluable for designing synthetic routes and predicting the outcomes of novel reactions. nih.govnih.gov

Derivatives and Analogues of 1 2 Ethyl Hexyl 4 Methyl Piperidine: Synthetic Diversification

Strategies for Functionalization of the Piperidine (B6355638) Ring and Alkyl Chains

The functionalization of pre-existing piperidine systems is a direct approach to creating diverse analogues. researchgate.net Modern synthetic methods have moved beyond classical techniques to include highly selective and efficient reactions, such as C-H functionalization, which allows for the direct modification of the piperidine backbone or its alkyl substituents without the need for pre-installed functional groups.

One prominent strategy is the photoredox-catalyzed α-amino C–H arylation, which enables the introduction of aryl groups at the carbon atom adjacent to the nitrogen. nih.gov This method has been successfully applied to a range of N-aryl piperidines, yielding arylated products with high diastereoselectivity. nih.gov While many successful examples involve N-aryl substituents, the extension to N-alkyl piperidines remains an area of development. nih.gov

Another innovative, two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net In the first step, enzymes are used to selectively add a hydroxyl group to specific sites on the piperidine molecule. The resulting hydroxylated piperidine can then undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, connecting various molecular fragments efficiently. news-medical.net This modular approach simplifies the construction of complex piperidines and avoids the use of expensive precious metal catalysts like palladium. news-medical.net

The functionalization of the piperidine ring can also be achieved through the hydrogenation of a pre-existing pyridine (B92270) ring, which can be substituted prior to reduction. nih.govresearchgate.net This allows the vast chemistry of pyridine functionalization to be leveraged for the synthesis of substituted piperidines. researchgate.net

| Strategy | Key Reagents/Catalysts | Position of Functionalization | Type of Bond Formed | Reference |

|---|---|---|---|---|

| Photoredox C–H Arylation | Photocatalyst (e.g., Ir-based), Nickel catalyst | α to Nitrogen (C2/C6) | C-C (Aryl) | nih.gov |

| Biocatalytic Oxidation + Radical Cross-Coupling | Enzymes, Nickel electrocatalysis | Various C-H positions | C-O, then C-C | news-medical.net |

| Pyridine Hydrogenation | Heterogeneous catalysts (e.g., Co, Rh, Pd) | Positions corresponding to substituted pyridine | C-H | nih.gov |

Synthesis of Chiral N-Alkyl and N-Aryl Piperidine Derivatives

The synthesis of enantiomerically pure piperidines is of paramount importance, as stereochemistry often dictates biological activity. Several strategies have been developed to introduce chirality in a controlled manner.

A powerful method for creating chiral centers is the asymmetric hydrogenation of pyridinium (B92312) salts. nih.govnih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts using specific chiral ligands (e.g., MeO-BoQPhos) has yielded enantioenriched 2-alkyl piperidines with high levels of enantioselectivity. nih.gov These products can serve as versatile intermediates for more complex chiral molecules. nih.gov A similar rhodium-catalyzed approach has been used for the asymmetric synthesis of 3-substituted piperidines from pyridine and boronic acids. nih.govacs.org

The use of chiral auxiliaries provides another robust route. D-arabinopyranosylamine, a carbohydrate-based auxiliary, has been employed in domino Mannich–Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com Subsequent modifications, such as conjugate additions or alkylations, allow for the synthesis of variously substituted chiral piperidones, which are precursors to chiral piperidines like the alkaloids (+)-coniine and (+)-dihydropinidine. cdnsciencepub.com

Furthermore, asymmetric synthesis can be achieved starting from readily available chiral amines. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed to produce substituted piperidines. researchgate.net With an effective protecting group strategy, this method can yield enantiopure NH-piperidines with excellent chirality retention. researchgate.net A general strategy to access N-(hetero)arylpiperidines has also been developed using a pyridine ring-opening, ring-closing approach via Zincke imine intermediates, followed by hydrogenation or nucleophilic addition. chemrxiv.org

| Method | Key Component | Chiral Center Introduced | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ir- or Rh-catalyst | C2 or C3 | Up to 93:7 er | nih.govnih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | C2, C6 | High diastereoselectivity | cdnsciencepub.com |

| Condensation from Chiral Amines | Chiral benzyl (B1604629) amine derivatives | Multiple centers | >95% ee | researchgate.net |

| Kinetic Resolution | Chiral base (e.g., n-BuLi/sparteine) | C2 | High enantiomeric ratios | rsc.org |

Preparation of Bridged and Spiro Piperidine Architectures

To expand the exploration of three-dimensional chemical space, piperidine scaffolds can be elaborated into more rigid and complex bridged and spirocyclic architectures. rsc.orgpharmablock.com These structures are of great interest in drug discovery as they can offer improved potency, selectivity, and physicochemical properties. pharmablock.comacs.org

Spiro Piperidines: These compounds feature a spirocenter, where two rings are joined at a single carbon atom. Synthetic strategies for spiropiperidines generally fall into two categories: formation of the spiro-ring on a pre-existing piperidine, or construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. rsc.org For example, new spiro-piperidine derivatives have been synthesized in a one-pot fashion using eco-friendly ionic liquids. nih.govbepls.com The synthesis of a 3-D spirocyclobutyl piperidine building block has also been achieved, which can be further functionalized via cross-coupling reactions for use in medicinal chemistry. whiterose.ac.uk

Bridged Piperidines: In these structures, two non-adjacent atoms of the piperidine ring are connected by a bridge of one or more atoms. These conformationally restricted analogues are found in numerous natural products and pharmaceuticals. acs.org Versatile methods have been developed for the synthesis of various bridged piperidine and piperazine (B1678402) isosteres. nih.govresearchgate.net The design of these molecules is often stimulated by potent drugs containing tropane (B1204802) or granatane scaffolds, which feature a piperidine ring bridged by a carbon chain. nih.gov

| Architecture | General Strategy | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|---|

| Spiro Piperidine | Ring formation on a pre-formed piperidine | One-pot multi-component reaction | 4-spiropiperidines | rsc.orgnih.gov |

| Spiro Piperidine | Piperidine formation on a spiro core | Cyclocondensation | 2-, 3-, or 4-spiropiperidines | rsc.orgpharmablock.com |

| Bridged Piperidine | Intramolecular cyclization | Dieckmann condensation, Ring-closing metathesis | Bicyclic systems (e.g., azabicyclo[X.Y.Z]alkanes) | nih.govnih.gov |

Derivatization for Analytical and Material Applications

Beyond pharmaceutical applications, piperidine derivatives are synthesized for use in analytical chemistry and materials science. nbinno.comijnrd.org Derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for a specific application.

In analytical chemistry, derivatization is often employed to improve the detection and separation of molecules. For example, the analysis of organic acids by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) can be challenging due to poor sensitivity. nih.govrowan.edu To overcome this, organic acids can be derivatized with a high proton affinity tag, such as N-(4-aminophenyl)piperidine. nih.govresearchgate.netresearchwithrowan.com This derivatization significantly improves ionization efficiency in the mass spectrometer, leading to dramatically lower detection limits—improvements ranging from 25- to 2100-fold have been reported. nih.govrowan.edu Piperidine itself can also be used as a volatile and efficient organic catalyst for the derivatization of oligosaccharides with malononitrile, enabling high-sensitivity mass analysis. researchgate.net

In the field of materials science, piperidine derivatives serve as crucial intermediates for the synthesis of more complex molecules, including polymers and specialized electronic materials. nbinno.com The specific structure of the piperidine derivative dictates its reactivity and suitability as a building block for larger, functional materials. nbinno.com

| Application Area | Derivatization Purpose | Example Derivatizing Agent/Catalyst | Improvement | Reference |

|---|---|---|---|---|

| Analytical Chemistry (SFC-MS) | Improve detection of organic acids | N-(4-aminophenyl)piperidine | 25- to 2100-fold lower detection limits | nih.govrowan.edu |

| Analytical Chemistry (MS) | Enable high-sensitivity analysis of oligosaccharides | Piperidine (as catalyst) | Efficient and clean conversion for MS | researchgate.net |

| Materials Science | Serve as a chemical intermediate | Various piperidine derivatives | Building block for polymers, specialized materials | nbinno.com |

Compound Index

| Compound Name |

|---|

| 1-(2-Ethyl-hexyl)-4-methyl-piperidine |

| (+)-Coniine |

| (+)-Dihydropinidine |

| Malononitrile |

| MeO-BoQPhos |

| N-(4-aminophenyl)piperidine |

| Palladium |

| Piperidine |

| Pyridine |

| Rhodium |

| Tropane |

| Zincke imine |

Complex Formation and Supramolecular Chemistry Involving Piperidine and Its Derivatives

Formation of Charge-Transfer Complexes (e.g., with Iodine, Carbon Dioxide, Sulfur Dioxide)

The electron-donating nature of the piperidine (B6355638) nitrogen is fundamental to the formation of charge-transfer (CT) complexes. In these complexes, the piperidine derivative donates electron density to an electron-accepting molecule, resulting in a characteristic spectroscopic charge-transfer band.

Iodine: The interaction between 4-methylpiperidine (B120128) (4MP), the core of the target molecule, and the σ-electron acceptor iodine has been investigated spectrophotometrically. hbku.edu.qanih.gov This reaction in chloroform results in the formation of a solid charge-transfer complex with the formula [(4MP)I]⁺I₃⁻. hbku.edu.qanih.gov This indicates that the interaction is strong enough to cause ionization and the formation of a triiodide anion. Spectroscopic analysis allows for the determination of key thermodynamic and optical parameters of these complexes. hbku.edu.qanih.gov

Carbon Dioxide: Piperidine and its derivatives are known to react with atmospheric carbon dioxide. academicjournals.org The process involves piperidine acting as a base to absorb CO₂, forming a carbamic acid intermediate (1-piperidinecarboxylic acid). This acid then reacts with a second molecule of piperidine to form a stable neutral salt, piperidinium-1-piperidinecarboxylate. academicjournals.org This molecular complex is stabilized by strong hydrogen bonds and electrostatic attractions. academicjournals.org

Sulfur Dioxide: Amine-SO₂ complexes, such as bis(piperidine) sulfur dioxide (PIPSO), are utilized as stable, solid SO₂ surrogates in chemical synthesis. nih.gov This demonstrates a well-defined interaction where the piperidine nitrogen donates its lone pair to the Lewis acidic sulfur atom of SO₂. Piperidine derivatives are known to form molecular complexes with sulfur dioxide, a process driven by the nucleophilicity of the nitrogen atom and stabilized by hydrogen bonding. academicjournals.org

Below is a table summarizing the physicochemical parameters calculated for the charge-transfer complexes of 4-methylpiperidine with various acceptors in chloroform at 25°C. hbku.edu.qa

| Acceptor | KCT (l mol⁻¹) | εCT (l mol⁻¹ cm⁻¹) | ΔG⁰ (kJ mol⁻¹) | ECT (eV) | Ip (eV) |

| Iodine | 10.5 x 10³ | 1.0 x 10³ | -22.9 | 3.49 | 8.81 |

| DDQ | 2.5 x 10³ | 0.8 x 10³ | -19.4 | 2.05 | 8.76 |

| TBCHD | 1.6 x 10³ | 0.5 x 10³ | -18.3 | 2.64 | 9.08 |

| KCT: Formation Constant, εCT: Molar Extinction Coefficient, ΔG⁰: Free Energy Change, ECT: Charge-Transfer Energy, Ip: Ionization Potential. | |||||

| Acceptors: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), TBCHD (2,4,4,6-tetrabromo-2,5-cyclohexadienone). |

Coordination Chemistry with Transition Metal Centers (e.g., Mg(II), Zn(II), Group IV, Iridium, Cobalt)

The nitrogen atom in 1-(2-Ethyl-hexyl)-4-methyl-piperidine serves as a coordination site, allowing it to act as a ligand for various transition metal centers. The steric bulk of the N-(2-ethyl-hexyl) group and the substitution at the 4-position of the piperidine ring can influence the geometry and stability of the resulting metal complexes.

Piperidine and its derivatives are versatile ligands in coordination chemistry. The design of ligands often incorporates the piperidine moiety for its strong σ-donating ability and predictable coordination behavior.

Zn(II): Zinc(II) has been shown to catalyze the nucleophilic addition of piperidine derivatives to nitriles to form amidines. rsc.org The flexibility of Zn(II) allows it to adopt various coordination geometries, making it an effective catalyst. rsc.org Studies on Zn(II) complexes with hydroxypyridinecarboxylate ligands have revealed both octahedral and trigonal bipyramidal geometries, demonstrating how ligand structure dictates the final coordination environment. nih.gov

Group IV Metals: The coordination behavior of complex tetraphenol ligands featuring amine backbones has been studied with Group IV metal alkoxides (Ti, Zr, Hf). In these complexes, the metal center typically adopts a distorted octahedral geometry, binding to oxygen and nitrogen atoms from the ligand while retaining some of its original alkoxide ligands.

Iridium: Iridium complexes containing piperidine have been synthesized and characterized. For instance, the complex [Ir(H)₂(η¹-N-pip)₂(PPh₃)₂]PF₆ (where pip = piperidine) is formed by the hydrogenation of an iridium precursor in the presence of piperidine. nih.govrsc.org X-ray crystallography of related iridium complexes reveals distorted octahedral geometries. nih.govrsc.org

Cobalt: Cobalt(II) forms complexes with various piperidine derivatives. Studies on cobalt(II) nitrate complexes with substituted 2,6-diphenylpiperidin-4-ones show that coordination occurs through the ring nitrogen. researchgate.net Similarly, cobalt(II) iodide reacts with pyridine (B92270) to form distorted tetrahedral complexes of the type [(Py)₂CoI₂]. nih.govnih.gov The specific geometry is influenced by the nature of the ligand and the counter-ion.

The characterization of these metal-piperidine complexes involves a suite of analytical techniques, including elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic methods (IR, UV-Vis, NMR). researchgate.net X-ray diffraction provides definitive structural information, confirming coordination numbers, geometries, and bond lengths. nih.govrsc.orgnih.gov

The stereochemistry of metal-piperidine complexes is dictated by the coordination geometry of the metal center and the conformational properties of the piperidine ligand itself. The piperidine ring typically adopts a stable chair conformation. ed.ac.uk

In octahedral complexes, such as those formed with iridium, ligands can adopt cis or trans arrangements. For example, in the complex [Ir(H)₂(η¹-N-pip)₂(PPh₃)₂]PF₆, the two hydride ligands are mutually cis, while the bulky triphenylphosphine ligands are trans. nih.govrsc.org

For metals like cobalt(II) and zinc(II), which can adopt tetrahedral or square planar geometries, the spatial arrangement of the piperidine ligands is determined by minimizing steric hindrance and optimizing electronic interactions. The bulky 2-ethyl-hexyl group on this compound would significantly influence the packing around the metal center, likely favoring less sterically crowded arrangements. The analysis of these configurations is crucial, as the stereochemistry can impact the complex's catalytic activity and physical properties.

Hydrogen Bonding Interactions and Their Role in Molecular Recognition

Hydrogen bonding is a critical intermolecular force that directs the self-assembly and molecular recognition events in systems containing piperidine derivatives. The N-H group of a secondary piperidine (like 4-methylpiperidine) is a classic hydrogen bond donor, while the lone pair on the nitrogen of a tertiary piperidine (like this compound) allows it to act as a hydrogen bond acceptor.

The formation of the piperidinium-1-piperidinecarboxylate complex from piperidine and CO₂ is heavily reliant on hydrogen bonding. The piperidinium cation (R₂NH₂⁺) acts as a hydrogen bond donor to the oxygen atoms of the carbamate anion, which stabilizes the entire structure. academicjournals.org In the solid state, piperidine itself forms N-H···N hydrogen-bonded chains, which dictate its crystal packing. ed.ac.uk

In the context of molecular recognition, these hydrogen bonding capabilities are paramount. Catalysts incorporating urea, thiourea, or guanidine moieties activate electrophiles through double hydrogen bonding. researchgate.net Similarly, the nitrogen of a piperidine derivative can interact with hydrogen bond donors on a substrate or receptor, playing a key role in orienting molecules for a specific interaction or chemical reaction. While the N-alkyl substituent in this compound precludes it from acting as a hydrogen bond donor via the nitrogen, its basic nitrogen remains an effective hydrogen bond acceptor, allowing it to participate in molecular recognition events with donor groups like hydroxyls or other N-H moieties.

Applications in Chemical Science and Technology

Materials Science Applications

While a commercial supplier notes potential applications in materials science for piperidine (B6355638) derivatives, no specific studies, patents, or technical reports detailing the use of 1-(2-Ethyl-hexyl)-4-methyl-piperidine in the development or modification of materials could be located. evitachem.com Its properties as a bulky, lipophilic amine have not been translated into documented applications in this field.

Incorporation into Polymeric Materials

The mechanism of HALS involves scavenging free radicals that are formed during the photo-oxidation of the polymer, thereby inhibiting degradative chemical reactions. The N-alkyl substitution, in this case, the 2-ethylhexyl group, can influence the compatibility of the additive with the polymer matrix, its volatility, and its migration rate.

Table 1: Potential Properties Influenced by Structural Moieties of this compound in Polymeric Materials

| Structural Moiety | Potential Influence on Polymer Properties |

|---|---|

| 4-Methyl-piperidine Ring | Provides the core sterically hindered amine structure necessary for radical scavenging and stabilization against photo-oxidation. |

| 2-Ethylhexyl Group | Enhances compatibility with non-polar polymer matrices such as polyolefins, reduces volatility, and minimizes migration out of the polymer. |

| N-Alkyl Bond | Affects the basicity and reactivity of the amine, which can be tailored for specific polymer systems and processing conditions. |

Use as Precursors for Advanced Materials Synthesis

Piperidine derivatives are versatile building blocks in organic synthesis. While direct evidence for this compound as a precursor for advanced materials is limited, its reactive secondary amine functionality allows for its potential use in the synthesis of more complex molecules with specific functionalities. For instance, it could be a precursor for:

Novel Polymer Additives: By further functionalizing the piperidine ring or the alkyl chain, new stabilizers or modifiers with tailored properties could be developed.

Catalysts: N-alkyl piperidines can be used as catalysts or ligands in various chemical reactions. The specific steric and electronic properties of this compound could be beneficial in certain catalytic cycles.

Functional Monomers: If a polymerizable group were introduced into the molecule, it could be incorporated into a polymer backbone, creating a material with built-in stabilizing properties.

Research into the synthesis of various piperidine derivatives for applications in materials chemistry is an ongoing field, suggesting that compounds like this compound could be valuable intermediates.

Industrial Chemical Processes

Role as Accelerators in Vulcanization of Rubber

In the vulcanization of rubber, accelerators are crucial for increasing the rate of cross-linking, reducing the vulcanization time and temperature, and improving the final properties of the rubber product. Various amine-based compounds are known to act as secondary accelerators. While specific data on the performance of this compound as a vulcanization accelerator is not available, related piperidine and amine derivatives have been investigated for this purpose.

The effectiveness of an amine as an accelerator is dependent on its basicity and steric hindrance, which influence its interaction with sulfur and other components of the vulcanization system. The 2-ethylhexyl group would likely increase its solubility in the rubber matrix.

Table 2: General Classes of Amine-Based Vulcanization Accelerators and Potential Placement of this compound

| Accelerator Class | General Characteristics | Potential Role of this compound |

|---|---|---|

| Guanidines | Medium-speed accelerators, often used as secondary accelerators. | Could potentially act as a secondary accelerator, modifying the cure rate and properties. |

| Amine Derivatives | Used as activators for other accelerators and can influence the cross-link density. | Its properties as a sterically hindered amine could offer control over the vulcanization process. |

| Sulfenamides | Delayed-action accelerators, providing good scorch safety. | While not a sulfenamide (B3320178) itself, it could potentially be used in conjunction with them to fine-tune the vulcanization characteristics. |

Further research would be necessary to determine the specific effects and viability of this compound in these industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethyl-hexyl)-4-methyl-piperidine in academic research?

- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution of the piperidine core. For example, the 2-Ethyl-hexyl group can be introduced via alkylation using 2-Ethyl-hexyl halides under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in aprotic solvents like DMF or THF. The methyl group at the 4-position may be introduced through reductive amination or direct methylation . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products like quaternary ammonium salts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- HPLC or GC-MS for purity assessment (>95% is standard for research-grade compounds).

- High-resolution mass spectrometry (HRMS) to verify molecular formula .

- FT-IR to detect functional groups (e.g., C-N stretch in piperidine at ~1,200 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for similar piperidine derivatives:

- Acute toxicity (Category 4 for oral/dermal/inhalation) requires gloves, lab coats, and fume hoods.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Spill management : Neutralize with adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification to remove residual solvents .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during methylation .

- Monitoring : Use TLC or in-situ FT-IR to track reaction progress and terminate at optimal conversion .

Q. What strategies resolve contradictions in biological activity data reported for piperidine derivatives like this compound?

- Methodological Answer :

- Purity verification : Contradictions may arise from impurities; re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) .

- Assay standardization : Compare results under identical conditions (e.g., cell line, IC₅₀ protocols).

- Structural analogs : Test derivatives to isolate the impact of the 2-Ethyl-hexyl and 4-methyl groups on activity .

Q. How does the steric effects of the 2-Ethyl-hexyl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock to model interactions with receptors (e.g., GPCRs or ion channels). The bulky 2-Ethyl-hexyl group may hinder binding in sterically constrained active sites .

- Structure-activity relationship (SAR) studies : Synthesize analogs with shorter/longer alkyl chains to correlate steric bulk with potency .

- Biophysical assays : Surface plasmon resonance (SPR) or ITC can quantify binding affinity changes due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.